![molecular formula C25H24FN3O3S B14123823 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B14123823.png)
2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide involves multiple steps, typically starting with the preparation of the thienopyrimidine core. This can be achieved through a series of condensation reactions involving thiophene derivatives and pyrimidine precursors under controlled conditions. The introduction of the 4-fluorobenzyl group and the N-(4-phenylbutan-2-yl)acetamide moiety requires further functionalization steps, often involving nucleophilic substitution and amide bond formation reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The thienopyrimidine core can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where thienopyrimidine derivatives have shown efficacy.
Industry: It could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar compounds include other thienopyrimidine derivatives, such as:
- 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide
- 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide These compounds share a similar core structure but differ in the substituents attached to the thienopyrimidine ring. The presence of different substituents can significantly affect the compound’s biological activity and chemical reactivity, highlighting the uniqueness of 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide.
Propriétés
Formule moléculaire |
C25H24FN3O3S |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C25H24FN3O3S/c1-17(7-8-18-5-3-2-4-6-18)27-22(30)16-28-21-13-14-33-23(21)24(31)29(25(28)32)15-19-9-11-20(26)12-10-19/h2-6,9-14,17H,7-8,15-16H2,1H3,(H,27,30) |
Clé InChI |
GBMGOGGOFXMATO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123743.png)
![2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(3-nitrophenyl)ethanone](/img/structure/B14123749.png)

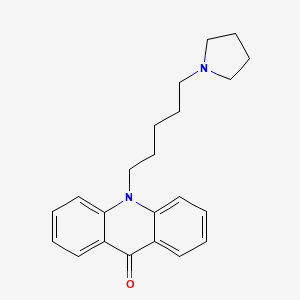
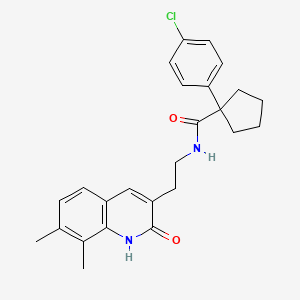
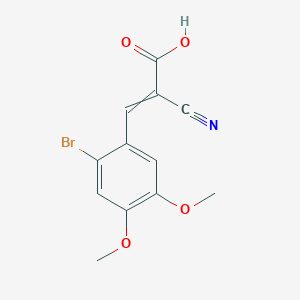
![(2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid](/img/structure/B14123785.png)

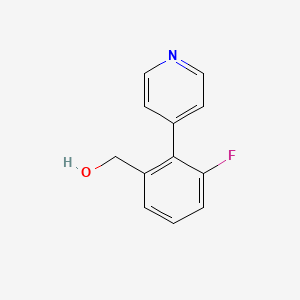
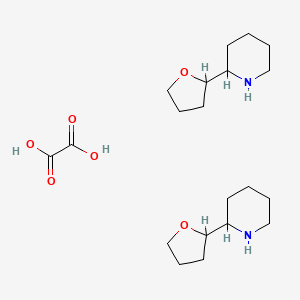
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B14123800.png)

![4-IMidazolidinone, 5-[(S)-(benzoyloxy)[1-(triphenylMethyl)-1H-iMidazol-4-yl]Methyl]-2-(1,1-diMethylethyl)-3-Methyl-, (2R,5S)-](/img/structure/B14123818.png)
